molecular formula C11H13N3O3 B2729541 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 956738-89-9

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B2729541
CAS RN: 956738-89-9
M. Wt: 235.243
InChI Key: VXSYCMZIGHJHSF-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known as 3-Amino-5-methylimidazolidin-4-one (AMIO), is a heterocyclic compound with a five-membered ring structure containing an oxygen atom, nitrogen atom, and a methyl group. It is a non-toxic and colorless crystalline solid with a melting point of 68-70°C. AMIO is an important pharmaceutical intermediate used in the synthesis of various drugs such as anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. It is also used in the synthesis of other small molecules such as dyes, perfumes, and fragrances.

Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoins, including compounds like 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, serve as critical scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are pivotal in the development of new therapeutic agents, showcasing a range of activities from antimicrobial to anticancer properties. The synthesis of hydantoin derivatives through methods like the Bucherer-Bergs reaction highlights their importance in creating novel organic compounds with potential therapeutic applications. This versatile scaffold facilitates the chemical or enzymatic synthesis of significant non-natural amino acids and their conjugates, presenting a broad spectrum of medical applications (Shaikh et al., 2023).

Biological Activities and Mechanisms of Rhodanine-Based Compounds

Rhodanine, a structural analog of hydantoin derivatives, has been associated with numerous biological activities. Despite their potential as drug discovery candidates, their selectivity and specificity issues underscore the complexity of using such scaffolds in therapeutic applications. This example underscores the critical need for precise target modulation when developing drugs based on hydantoin derivatives like 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, suggesting a nuanced approach in leveraging their biological activities for therapeutic use (Tomašič & Peterlin Mašič, 2012).

Thiazolidinediones as PTP 1B Inhibitors

The exploration of 2,4-thiazolidinedione (TZD) scaffolds, closely related to hydantoin derivatives, for their role in inhibiting protein tyrosine phosphatase 1B (PTP 1B) further illustrates the potential of such compounds in addressing conditions like type 2 diabetes mellitus (T2DM) and obesity. These studies not only highlight the therapeutic potential of hydantoin derivatives but also underscore the importance of structural modifications to enhance their biological efficacy and specificity (Verma et al., 2019).

Synthesis and Applications of 1,3-Thiazolidin-4-ones

The synthesis and application of 1,3-thiazolidin-4-ones, analogs to hydantoin derivatives, provide insights into the development of compounds with significant pharmacological importance. Such studies not only demonstrate the versatility of these scaffolds in drug development but also highlight their role in the discovery of new therapeutic agents for various diseases. The green synthesis approaches to these compounds further emphasize the evolving methodologies in producing these biologically active molecules in an environmentally friendly manner (Santos et al., 2018).

properties

IUPAC Name

3-amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(9(15)14(12)10(16)13-11)7-3-5-8(17-2)6-4-7/h3-6H,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSYCMZIGHJHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione

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